

# Rezafungin's Spectrum of Activity Against Candida Species: A Technical Guide

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## Compound of Interest

Compound Name: Rezafungin

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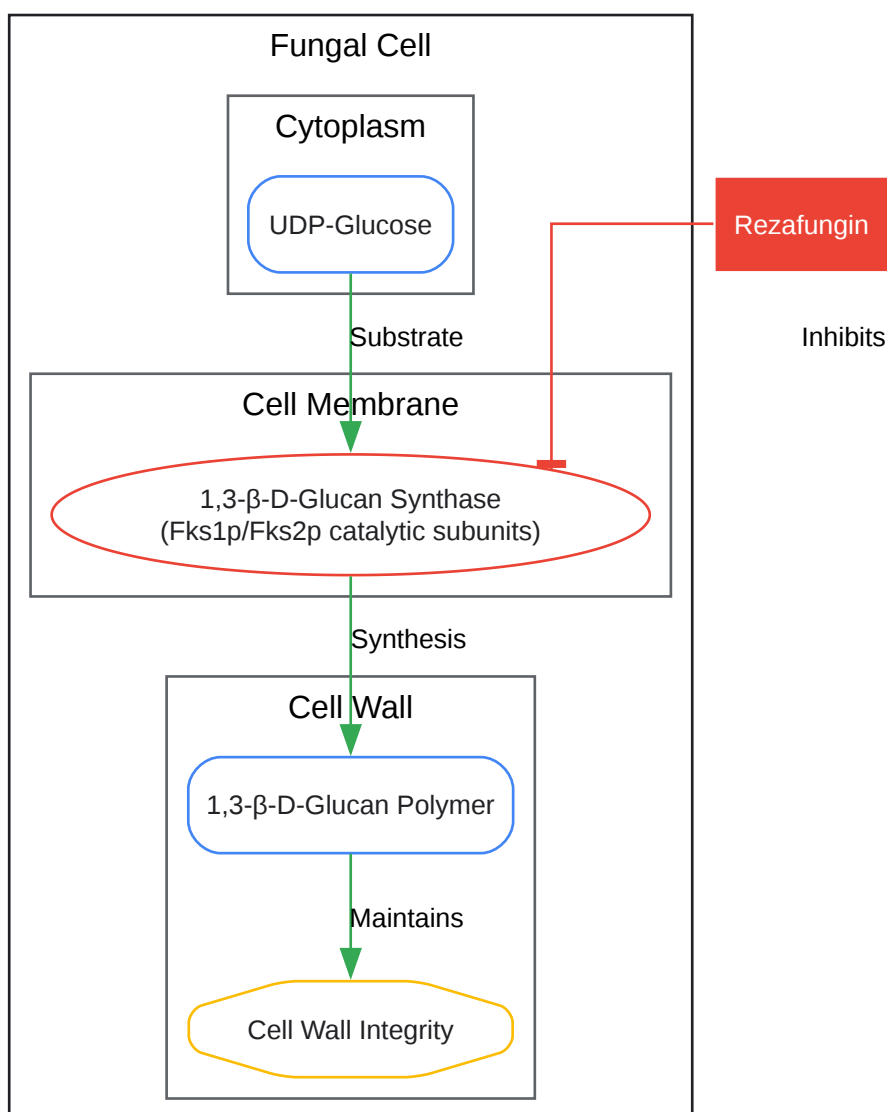
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Rezafungin** (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.<sup>[1][2]</sup> Like other echinocandins, **rezafungin** exerts its antifungal effect by inhibiting the synthesis of 1,3- $\beta$ -D-glucan, an essential component of the fungal cell wall.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the in vitro spectrum of activity of **rezafungin** against a broad range of *Candida* species, details the experimental methodologies used for its evaluation, and visualizes key pathways and workflows.

## Mechanism of Action

**Rezafungin** targets the fungal cell wall by noncompetitively inhibiting the 1,3- $\beta$ -D-glucan synthase enzyme complex.<sup>[1][2]</sup> This enzyme is responsible for the synthesis of 1,3- $\beta$ -D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By disrupting the production of this essential polymer, **rezafungin** compromises cell wall integrity, leading to osmotic instability and subsequent fungal cell death. The selective toxicity of **rezafungin** is attributed to the absence of 1,3- $\beta$ -D-glucan synthase in mammalian cells.



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Figure 1: Mechanism of action of **rezafungin**.

## In Vitro Activity

**Rezafungin** has demonstrated potent in vitro activity against a wide array of *Candida* species, including common pathogens such as *Candida albicans*, *Candida glabrata*, *Candida parapsilosis*, and *Candida tropicalis*, as well as the emerging multidrug-resistant pathogen *Candida auris*. Its activity is generally comparable to or exceeds that of other echinocandins.

## Summary of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of **rezafungin** against various *Candida* species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods. Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates), MIC90 (the concentration required to inhibit the growth of 90% of isolates), and the overall MIC range.

Table 1: **Rezafungin** In Vitro Activity Against Common *Candida* Species

Candida Species	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference(s)
<i>C. albicans</i>	943	0.03	0.06	≤0.008 - 0.25	[3][4][5][6][7]
<i>C. glabrata</i>	407	0.06	0.12	≤0.008 - >4	[3][4][5][6][7][8]
<i>C. parapsilosis</i>	356	1	2	0.06 - 4	[3][4][5][6][7]
<i>C. tropicalis</i>	244	0.03	0.06	≤0.008 - 0.5	[3][4][5][6][7]
<i>C. krusei</i>	147	0.03	0.06	0.015 - 0.25	[3][4][5][6][7]

Table 2: **Rezafungin** In Vitro Activity Against *Candida auris*

No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference(s)
78	0.25	0.5	0.03 - 8	[9][10][11]

Table 3: **Rezafungin** In Vitro Activity Against Less Common *Candida* Species

Candida Species	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Reference(s)
C. dubliniensis	22	0.06	0.12	0.015 - 0.25	<a href="#">[4]</a> <a href="#">[6]</a>
C. guilliermondii	33	1	1	0.12 - 4	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
C. kefyr	51	0.03	0.06	0.015 - 0.12	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
C. lusitaniae	46	0.12	0.25	0.03 - 0.5	<a href="#">[4]</a> <a href="#">[6]</a>
C. orthopsilosis	49	0.5	1	0.12 - 2	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
C. metapsilosis	25	0.12	0.5	0.06 - 1	<a href="#">[6]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
C. pelliculosa	10	0.015	0.03	0.008 - 0.03	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>

## Experimental Protocols

The in vitro activity of **rezafungin** is primarily determined using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

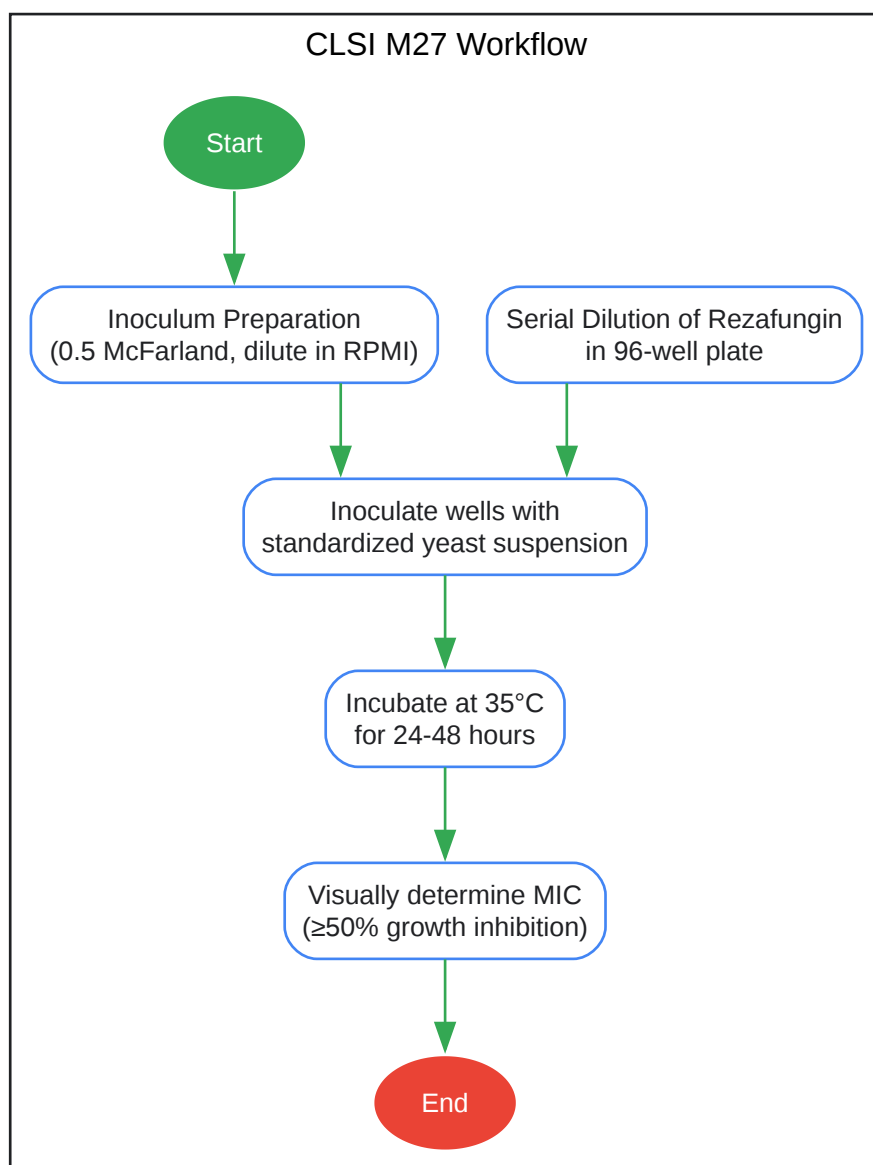
### CLSI M27 Broth Microdilution Method

The CLSI M27 standard provides a reference method for the quantitative determination of in vitro antifungal susceptibility of yeasts.[\[15\]](#)[\[16\]](#)

Methodology:

- **Inoculum Preparation:** A standardized inoculum is prepared by suspending colonies from a 24-hour culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL.

- Antifungal Agent Preparation: **Rezafungin** is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
- Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of **rezafungin** that causes a significant inhibition of growth (typically  $\geq 50\%$ ) compared to the growth control well.



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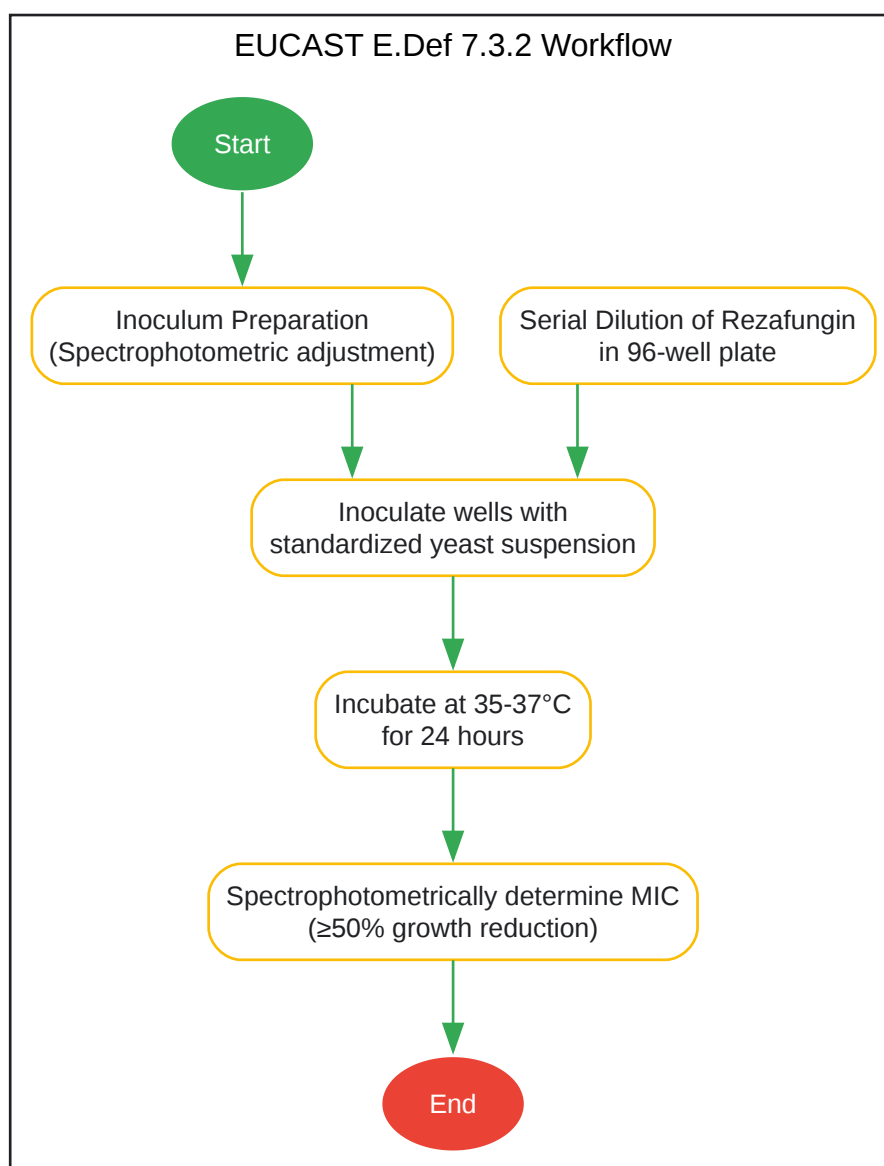
Figure 2: CLSI M27 experimental workflow.

## EUCAST E.Def 7.3.2 Broth Microdilution Method

The EUCAST E.Def 7.3.2 provides a standardized method for determining the MIC of antifungal agents against yeasts.[\[17\]](#)

Methodology:

- **Inoculum Preparation:** A yeast suspension is prepared from a 24-hour culture and adjusted spectrophotometrically to a specific optical density, then diluted in RPMI-1640 medium to a final concentration of  $1-5 \times 10^5$  cells/mL.
- **Antifungal Agent Preparation:** **Rezafungin** is serially diluted in the microtiter plate.
- **Incubation:** Plates are incubated at 35-37°C for 24 hours.
- **MIC Determination:** The MIC is determined spectrophotometrically as the lowest concentration of the drug that reduces growth by  $\geq 50\%$  compared to the drug-free control.



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Figure 3: EUCAST E.Def 7.3.2 experimental workflow.

## Time-Kill Assays

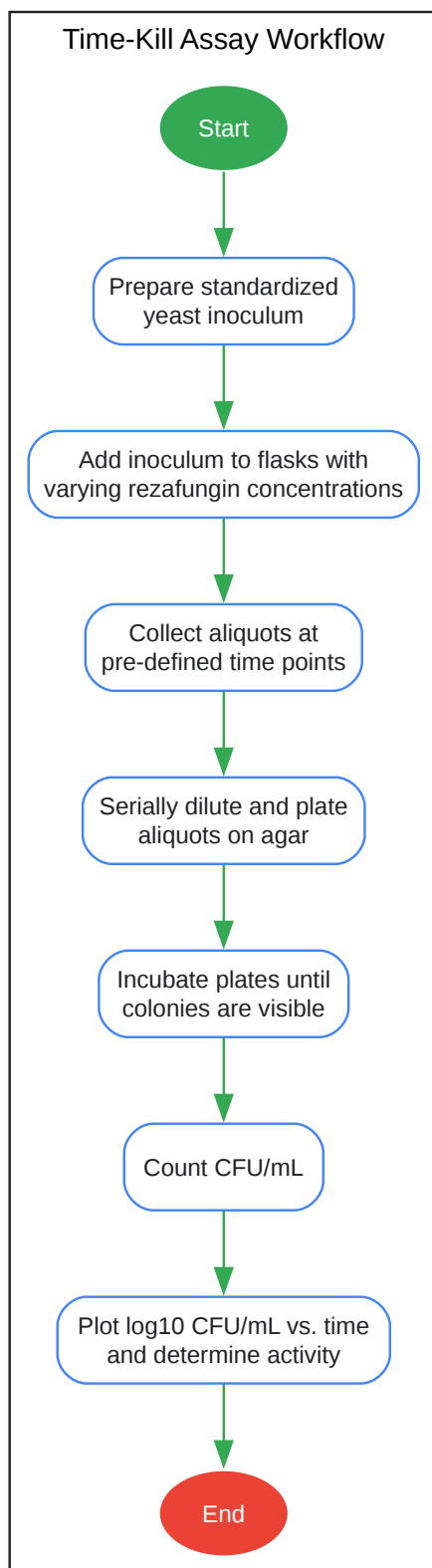
Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

- Inoculum Preparation: A standardized yeast suspension is prepared as for MIC testing.

- **Exposure:** The yeast suspension is added to flasks containing broth with various concentrations of **rezafungin** (typically multiples of the MIC). A drug-free control flask is also included.
- **Sampling and Plating:** At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask, serially diluted, and plated on agar plates.
- **Incubation and Colony Counting:** The plates are incubated until colonies are visible, and the number of colony-forming units (CFU)/mL is determined.
- **Data Analysis:** The change in log<sub>10</sub> CFU/mL over time is plotted for each **rezafungin** concentration and compared to the growth control. A  $\geq 3$ -log<sub>10</sub> (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.





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Figure 4: Time-kill assay experimental workflow.

## Conclusion

**Rezafungin** demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant *Candida* species, including those resistant to other antifungal agents. Its consistent activity, as demonstrated by low MIC values across numerous studies, underscores its potential as a valuable therapeutic option for the treatment of invasive candidiasis. The standardized methodologies of CLSI and EUCAST provide a robust framework for the continued evaluation of **rezafungin**'s efficacy against emerging and less common *Candida* pathogens. Further research, including in vivo studies and clinical trials, will continue to define the role of **rezafungin** in the management of invasive fungal infections.

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